4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8
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Overview
Description
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 is a deuterated derivative of a biphenyl piperazine compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 typically involves multiple steps, starting with the preparation of the biphenyl intermediate The chlorobiphenyl moiety is introduced through a halogenation reaction, followed by a coupling reaction with piperazine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and as a building block in organic synthesis.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid: The non-deuterated version of the compound.
4-[4-(4’-Bromobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid: A similar compound with a bromine atom instead of chlorine.
4-[4-(4’-Fluorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
The deuterated version, 4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8, is unique due to the presence of deuterium atoms, which can provide advantages in certain analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy. Deuterium can also affect the compound’s metabolic stability and pharmacokinetics, making it valuable in drug development studies.
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29)/i13D2,14D2,15D2,16D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGEKXJPYDBSO-DBVREXLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)O)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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